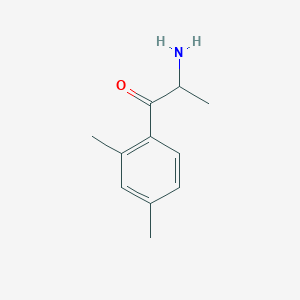

2-Amino-1-(2,4-dimethylphenyl)propan-1-one

Description

2-Amino-1-(2,4-dimethylphenyl)propan-1-one is a substituted cathinone derivative characterized by a propan-1-one backbone with an amino group at the second carbon and a 2,4-dimethylphenyl ring attached to the ketone group. This compound belongs to the family of synthetic cathinones, which are structurally related to natural cathinone but modified to alter pharmacological properties. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-amino-1-(2,4-dimethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H15NO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6,9H,12H2,1-3H3 |

InChI Key |

QLXYDDLYBIONJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethylphenyl)propan-1-one typically involves the reaction of 2,4-dimethylbenzaldehyde with nitroethane to form 2,4-dimethylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Common industrial methods include catalytic hydrogenation and other reduction techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dimethylphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Amino-1-(2,4-dimethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Cathinones with Aromatic Ring Modifications

a) 1-(3-Methylphenyl) Derivatives

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (IUPAC name) shares a similar backbone but substitutes the 2,4-dimethylphenyl group with a 3-methylphenyl ring.

b) Halogenated Derivatives

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine hydrochloride (C₁₀H₁₃FClN) introduces a fluorine atom at the para position of the phenyl ring. Fluorination increases electronegativity and metabolic stability, which may enhance CNS penetration compared to dimethyl-substituted analogs .

c) Piperazine-Containing Derivatives

- 2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (C₁₃H₁₇N₃OCl₂) replaces the dimethylphenyl group with a dichlorophenyl-piperazine moiety. The piperazine ring introduces basicity and hydrogen-bonding capacity, significantly altering serotonin/dopamine receptor selectivity .

Amino Group Substitutions

a) Alkylamino Variants

- 2,4-DMMC (1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one) and 2,4-DMEC (1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one) differ only in their amino substituents (methyl vs. ethyl).

b) Branched-Chain Derivatives

- (S)-2-Amino-1-(2-(4-fluorophenyl)-3-(4-fluorophenylamino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-3-methylbutan-1-one (C₂₃H₂₄F₂N₆O) incorporates a branched alkyl chain and fluorinated aromatic groups. This structural complexity enhances antimalarial activity (IC₅₀ = 24 nM against P. falciparum W2 strain), demonstrating the impact of stereochemistry and bulkier substituents on biological efficacy .

Psychoactive Properties

- 2,4-DMMC and 2,4-DMEC are reported as new psychoactive substances (NPS) with stimulant effects, likely due to their inhibition of dopamine/norepinephrine reuptake. The ethylamino group in 2,4-DMEC may confer higher potency than 2,4-DMMC, as seen in analogous cathinones .

Antimicrobial and Antimalarial Activity

- Imidazolopiperazine derivatives (e.g., Compound 9 in ) with fluorophenyl and methylbutanone groups exhibit potent antimalarial activity (IC₅₀ = 24–30 nM), outperforming simpler dimethylphenyl analogs. This highlights the role of aromatic fluorination and steric bulk in enhancing parasiticidal effects .

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| 2-Amino-1-(2,4-dimethylphenyl)propan-1-one | C₁₁H₁₅NO | 177.24 | 2.1 |

| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | C₁₀H₁₂FN | 165.21 | 1.8 |

| 2,4-DMEC | C₁₂H₁₇NO | 191.27 | 2.5 |

Biological Activity

2-Amino-1-(2,4-dimethylphenyl)propan-1-one is a compound that has garnered interest for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound features an amino group attached to a propanone backbone, with a 2,4-dimethylphenyl substituent. This configuration contributes to its biological interactions and activities.

The compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the methyl groups may enhance binding affinity and specificity. These interactions can modulate enzyme activities and influence cellular pathways.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development for various diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to potentially disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for further investigation in antimicrobial therapy.

Anticancer Potential

There is emerging evidence that this compound may exhibit anticancer activity. Investigations into its effects on cancer cell lines have shown promising results, indicating that it could inhibit cell proliferation and induce apoptosis in certain cancer types.

Study 1: Enzyme Inhibition

A study conducted by Nacher-Luis et al. (2024) explored the enzyme inhibition properties of various derivatives of amino ketones, including this compound. The results indicated significant inhibitory effects on target enzymes related to metabolic disorders, suggesting potential therapeutic applications in treating conditions like diabetes and obesity .

Study 2: Antimicrobial Activity

In another investigation published in the Journal of Medicinal Chemistry, researchers tested this compound against several bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its effectiveness as a potential antimicrobial agent .

Study 3: Anticancer Effects

A recent study assessed the anticancer properties of this compound on human cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis in breast cancer cells through a mechanism involving the modulation of apoptotic pathways .

Data Table: Biological Activities Overview

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition observed | Nacher-Luis et al., 2024 |

| Antimicrobial | Active against S. aureus and E. coli | Journal of Medicinal Chemistry |

| Anticancer | Induces apoptosis in breast cancer cells | Recent Cancer Study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.